N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that features a cyclopropyl group, a thiazole ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine. This intermediate is then reacted with propargyl bromide to form N-[Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide, which is subsequently hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Hydrogenation can reduce the compound to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce saturated amides.
Scientific Research Applications
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The cyclopropyl group adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the thiazole ring makes it a versatile scaffold for drug development and materials science.
Properties
IUPAC Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-8(13)12-9(7-3-4-7)10-11-5-6-14-10/h2,5-7,9H,1,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDCAPCEKHNYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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